The compound is classified under the category of benzodiazepines, which are characterized by their psychoactive effects. Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the brain, leading to anxiolytic, sedative, and muscle relaxant properties. The specific classification code for this compound is C07D243/14 according to the International Patent Classification system, indicating it falls under hydrogenated 1,4-benzodiazepines .
The synthesis of 7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one involves several steps that typically include the formation of the benzodiazepine core followed by various functional group modifications.
The molecular formula for 7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is , with a molecular weight of approximately 270.74 g/mol.
The structural representation can be visualized using SMILES notation: Clc1ccc2NC(=O)CN=C(c3ccccc3)c2c1
.
7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one can undergo several chemical reactions typical for benzodiazepines:
These reactions are crucial for understanding its stability and reactivity in various chemical environments .
The mechanism of action for 7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one primarily involves its interaction with GABA receptors in the central nervous system.
The compound enhances the effect of GABA by binding to specific sites on the GABA-A receptor complex:
Such interactions are similar to other benzodiazepines and contribute significantly to their pharmacological profile .
The physical and chemical properties of 7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one are critical for its application in pharmaceutical formulations.
These properties influence its formulation as a pharmaceutical agent and its behavior during synthesis and storage .
7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyldihydrobenzodiazepinone has several scientific applications:
This compound's relevance extends into research fields focused on drug development and safety assessments .
The systematic IUPAC name 7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one adheres to the nomenclature rules for fused heterocyclic systems. The name is constructed as follows:
Structural isomerism arises from:
The absence of common names (e.g., analogous to "diazepam" or "oxazepam") suggests it may be a synthetic intermediate or research compound rather than a marketed drug [6].
This compound’s structure integrates key modifications that define its chemical identity within the benzodiazepine class. Below is a systematic comparison:
Table 1: Position-Specific Modifications and Biological Implications
Position | Substituent | Role in Activity | Comparison to Classic BZDs |
---|---|---|---|
1 | Methyl | Blocks N1-dealkylation metabolism; increases lipophilicity | Similar to diazepam; contrasts temazepam (unsubstituted) [2] [6] |
3 | — | Saturated (no substituent) | Differs from oxazepam/lorazepam (3-hydroxy), reducing polarity [6] |
4 | Hydroxy | Creates chirality; enhances hydrogen bonding with GABAA receptor | Unique among common BZDs; analogous to midazolam’s 4-imidazole [2] |
5 | Phenyl | Essential for receptor binding via hydrophobic pocket | Universal in anxiolytic/hypnotic BZDs (e.g., diazepam, nitrazepam) [6] |
7 | Chloro | Electron-withdrawing group; boosts potency 10x vs. unsubstituted | Matches diazepam; contrasts clonazepam (7-nitro) [2] [6] |
Table 2: Impact of Combined Modifications on Physicochemical Properties
Structural Feature | Effect on Properties | Distinction from Other BZDs |
---|---|---|
C4 Hydroxyl + C2 Keto | Forms intramolecular H-bond; stabilizes conformation | Resembles temazepam but lacks 3-OH; increased rigidity vs. diazepam [6] |
N1-Methyl + C7-Chloro | Enhances CNS penetration (log P ≈ 2.8) | Higher lipophilicity than oxazepam (log P ≈ 2.2); lower than triazolam (log P ≈ 3.5) [2] |
Saturated 1,3,4,5-ring | Reduces planarity; alters binding to BZ1 vs. BZ2 receptors | Similar to tetrazepam; contrasts planar diazepam metabolites [6] |
Key Chemical Implications:
This comparative profile underscores how targeted modifications diversify benzodiazepine pharmacology while retaining core biological activity [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: